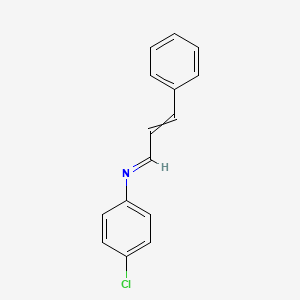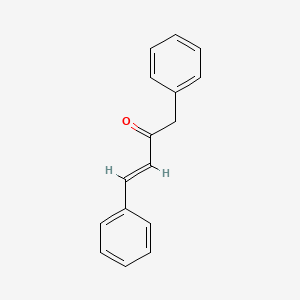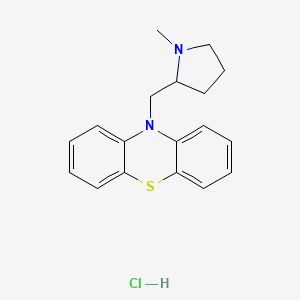
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is a complex organic compound that features a phenothiazine core structure with a 1-methylpyrrolidin-2-ylmethyl substituent. Phenothiazine derivatives are well-known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Substitution Reaction: The phenothiazine core is then subjected to a substitution reaction with 1-methylpyrrolidin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various alkylated or acylated phenothiazine derivatives.
Scientific Research Applications
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors can influence mood and behavior.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used primarily for its antipsychotic activity.
Uniqueness
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Properties
CAS No. |
13993-48-1 |
|---|---|
Molecular Formula |
C18H21ClN2S |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
10-[(1-methylpyrrolidin-2-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-12-6-7-14(19)13-20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20;/h2-5,8-11,14H,6-7,12-13H2,1H3;1H |
InChI Key |
JNZUGBHNVALRPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964225.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11964235.png)
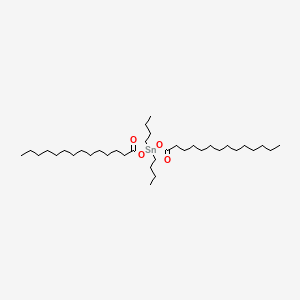
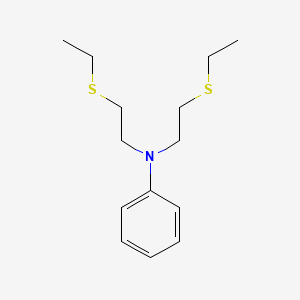
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11964252.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11964253.png)


![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)
